molecular formula C18H18O3 B1463924 6-(4-Methoxy-benzyloxy)-3,4-dihydro-2H-naphthalen-1-one CAS No. 139149-06-7

6-(4-Methoxy-benzyloxy)-3,4-dihydro-2H-naphthalen-1-one

Cat. No. B1463924
CAS RN: 139149-06-7
M. Wt: 282.3 g/mol
InChI Key: NEMFMVXPROPQKA-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of (4-Methoxy-benzyl)-[3-(4-methoxy-benzyloxy)-phenyl]-amine . This compound has a molecular weight of 349.43 and is a yellow solid .


Synthesis Analysis

While specific synthesis information for “6-(4-Methoxy-benzyloxy)-3,4-dihydro-2H-naphthalen-1-one” was not found, a related compound, Treprostinil , is prepared by a process which involves Pauson-Khan cyclization of an alkene-substituted, alkyne-substituted benzene .

Scientific Research Applications

Synthesis of Biologically Active Compounds

The synthesis of biologically active compounds using naphthalene derivatives, including methods like ozonolysis, offers pathways to create aromatic analogs of effective juvenoids. This process involves the transformation of naphthalene in aqueous methanol, demonstrating the compound's role in generating synthons for further chemical development (Kukovinets et al., 2006).

Organic Mixed-Valence Systems

Research into organic mixed-valence systems has explored the electronic interactions between naphthalene and other aromatic units. These studies utilize compounds like 6-(4-Methoxy-benzyloxy)-3,4-dihydro-2H-naphthalen-1-one to understand the electronic coupling and communication across different bridging units, offering insights into the design of advanced materials with tailored electronic properties (Lambert et al., 2005).

Liquid Crystalline Properties

The exploration of liquid crystalline properties in compounds related to naphthalene highlights the potential for creating novel liquid crystal displays (LCDs) and optical devices. Research into mesogenic homologous series, which include naphthalene derivatives, has led to the identification of compounds exhibiting enantiotropic nematic and smectic A mesophases. These findings have implications for the development of new materials for display technologies and optoelectronic applications (Thaker et al., 2012).

Antioxidant Properties

Studies on the antioxidant properties of naphthalene diols, including derivatives like this compound, have unveiled a new class of antioxidants. These compounds exhibit potent H-atom transfer capabilities, suggesting their utility in pharmaceuticals and materials science for protecting against oxidative damage (Foti et al., 2002).

Hydroarylation for Naphthalene Synthesis

The development of methods for the synthesis of naphthalenes through hydroarylation reactions, catalyzed by platinum, demonstrates the compound's relevance in creating functionalized naphthalenes. These synthetic approaches provide efficient pathways to produce naphthalene derivatives with diverse functional groups, applicable in creating pharmaceuticals, agrochemicals, and organic materials (Kang et al., 2012).

properties

IUPAC Name

6-[(4-methoxyphenyl)methoxy]-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-20-15-7-5-13(6-8-15)12-21-16-9-10-17-14(11-16)3-2-4-18(17)19/h5-11H,2-4,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMFMVXPROPQKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-Hydroxy-1-tetralone (52.1)(3.24 g, 20 mmol) and 4-methoxybenzyl chloride (52.2) (3.13 g, 20 mmol) were dissolved in DMF (20 mL). Cs2CO3 (7.17 g, 22 mmol) was added to the mixture, and the resulting mixture was stirred overnight at ambient temperature. The reaction mixture was diluted with water (200 mL) and extracted with ethyl acetate (50 mL×3). The combined organic layers were washed with saturated brine, dried over MgSO4, filtered, and concentrated under reduced pressure. The residue was used without further purification for the next step. MS ESI (pos.) m/e: 283 (M+1)+.
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
3.13 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7.17 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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